molecular formula C18H19FN2O3 B5699478 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No.: B5699478
M. Wt: 330.4 g/mol
InChI Key: CKGNJOKQPMVRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13797063 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS001192155, also known as Z19734841 or 2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a cell surface receptor that belongs to the immunoglobulin superfamily and is expressed on T cells and pro-B cells. VEGF is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

This compound is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By blocking these pathways, the compound can inhibit tumor growth and enhance the body’s immune response against the tumor.

Pharmacokinetics

It is known that the compound forms soluble complexes with vegf dimers, leading to over 10-fold enhanced binding affinity (k d) of the compound to pd-1 . This suggests that the compound may have a high bioavailability and a long half-life in the body.

Result of Action

The compound’s action results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro . It also demonstrates statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Appropriate safety measures should be taken to prevent exposure, and it should be used only for its intended purpose .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGNJOKQPMVRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.